- Efficient one-pot transformation of aminoarenes to haloarenes using halodimethylsulfonium halides generated in situCanadian Journal of Chemistry, 2005, 83(3), 213-219,
Cas no 90-14-2 (1-Iodonaphthalene)

1-Iodonaphthalene structure
상품 이름:1-Iodonaphthalene
1-Iodonaphthalene 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Iodonaphthalene
- 1-naphthyl iodide
- 1-iodo-naphthalen
- alpha-iodonaphthalene
- iodonaphthalene
- naphthalene, 1-iodo-
- 1-I-naphthalene
- 1-Iodo-naphthalene
- monoiodonaphthalene
- Naphthalene,1-iodo
- NSC 9275
- Naphthalen-1-yl iodide
- a-Iodonaphthalene
- a-Naphthyl iodide
- 1-iodonapthalene
- 1-Iodonaphthalene, 97%
- DTXSID3059004
- 1-iodonaphthlen
- FT-0607964
- NSC-9275
- NSC9275
- W-100339
- 1-Iodonaphthalene, purum, >=96.0% (GC)
- SCHEMBL150739
- AKOS009159022
- CS-W007608
- 1-iodonaphthlene
- 1-Iodonaphthalenen
- 90-14-2
- (2-cyclohexylcyclohexyl) 2-bromoacetate;1-Iodonaphthalene
- 1-NAPHTHYLIODIDE
- I0266
- A843454
- 1-iodonaphtalene
- InChI=1/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
- 1-iodnaphthalen
- .alpha.-Iodonaphthalene
- 1-naphtyl-iodide
- MFCD00003876
- C10-H7-I
- AS-10304
- EINECS 201-968-9
- SY024097
- EN300-646032
- 1-Iodonaphthalene (ACI)
- α-Iodonaphthalene
- α-Naphthyl iodide
- Naphthalene, 1iodo
- DTXCID0048686
- 1-naphthyl iodide;1-iodonaphthalene;
- 1Naphthyl iodide
- alphaIodonaphthalene
- NS00039352
- DB-019225
-
- MDL: MFCD00003876
- 인치: 1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
- InChIKey: NHPPIJMARIVBGU-UHFFFAOYSA-N
- 미소: IC1C2C(=CC=CC=2)C=CC=1
- BRN: 1906415
계산된 속성
- 정밀분자량: 253.95900
- 동위원소 질량: 253.959
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 0
- 복잡도: 133
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 0A^2
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: 사용할 수 없음
- 밀도: 1.74 g/mL at 25 °C(lit.)
- 융해점: 4°C
- 비등점: 305°C(lit.)
- 플래시 포인트: 화씨 온도: 235.4°f
섭씨: 113°c - 굴절률: n20/D 1.701(lit.)
- 용해도: 0.007g/l
- 수용성: Slightly soluble in water.
- PSA: 0.00000
- LogP: 3.44440
- 민감성: Light Sensitive
- 용해성: 사용할 수 없음
1-Iodonaphthalene 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315,H319,H335
- 경고성 성명: P261,P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S36-S37/39
- 포카표 F사이즈:8
-
위험물 표지:
- 위험 용어:R36/37/38
- TSCA:Yes
- 저장 조건:Store at room temperature
1-Iodonaphthalene 세관 데이터
- 세관 번호:29036990
- 세관 데이터:
?? ?? ??:
29036990
1-Iodonaphthalene 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024097-500g |
1-Iodonaphthalene |
90-14-2 | ≥98% | 500g |
¥1545.00 | 2024-07-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-25g |
1-Iodonaphthalene |
90-14-2 | 98% | 25g |
¥94 | 2024-05-21 | |
Enamine | EN300-646032-2.5g |
1-iodonaphthalene |
90-14-2 | 95% | 2.5g |
$36.0 | 2023-06-04 | |
TRC | I737198-2.5g |
1-Iodonaphthalene |
90-14-2 | 2.5g |
$ 80.00 | 2022-06-04 | ||
Chemenu | CM140765-500g |
1-Iodonaphthalene |
90-14-2 | 97% | 500g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D404011-1kg |
1-Iodonaphthalene |
90-14-2 | 97% | 1kg |
$1200 | 2024-06-05 | |
Enamine | EN300-646032-0.1g |
1-iodonaphthalene |
90-14-2 | 95% | 0.1g |
$19.0 | 2023-06-04 | |
BAI LING WEI Technology Co., Ltd. | 174819-50G |
1-Iodonaphthalene, 98% |
90-14-2 | 98% | 50G |
¥ 1121 | 2022-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22644-10g |
1-Iodonaphthalene, 98% |
90-14-2 | 98% | 10g |
¥794.00 | 2023-03-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-5g |
1-Iodonaphthalene |
90-14-2 | 98% | 5g |
¥29 | 2024-05-21 |
1-Iodonaphthalene 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Cuprous iodide , Potassium nitrite , Hydrogen iodide Solvents: Dimethyl sulfoxide , Water ; 30 min, 35 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Hydroquinone , Perfluoroisopropyl iodide , Oxygen Catalysts: Copper Solvents: Dimethylformamide ; 24 h, rt
참조
- Copper-mediated aerobic iodination and perfluoroalkylation of boronic acids with (CF3)2CFI at room temperatureJournal of Fluorine Chemistry, 2016, 189, 59-67,
합성회로 3
합성회로 4
반응 조건
1.1 Reagents: N-Iodosuccinimide Catalysts: Potassium acetate Solvents: Acetonitrile ; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether , Water ; rt
참조
- Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling ApplicationsOrganic Letters, 2019, 21(7), 2488-2492,
합성회로 5
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → -25 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ; -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium nitrite Solvents: Water ; -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ; -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
참조
- A Robust Microfluidic Device for the Synthesis and Crystal Growth of Organometallic Polymers with Highly Organized StructuresAngewandte Chemie, 2015, 54(6), 1846-1850,
합성회로 6
반응 조건
1.1 Reagents: Potassium iodide , Oxygen Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) ; 20 h, 80 °C
참조
- Copper-catalyzed halogenation of arylboronic acidsTetrahedron Letters, 2011, 52(16), 1993-1995,
합성회로 7
반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 12 h, rt
참조
- Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagentsJournal of Catalysis, 2019, 377, 293-298,
합성회로 8
반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)HalogenationsAngewandte Chemie, 2020, 59(42), 18717-18722,
합성회로 9
반응 조건
1.1 Reagents: Sodium iodide Solvents: Methanol , Water ; 2 h, 40 °C
참조
- Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halidesOrganic Chemistry Frontiers, 2020, 7(3), 590-595,
합성회로 10
반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 2761771-64-4 Solvents: Cyclopentanol ; 15 min, 100 °C
1.2 10 min, rt
1.3 Reagents: Sodium iodide ; 2 min, rt; 40 h, rt
1.2 10 min, rt
1.3 Reagents: Sodium iodide ; 2 min, rt; 40 h, rt
참조
- Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or ChloridesOrganometallics, 2022, 41(24), 3795-3800,
합성회로 11
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Lithium iodide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 8 h, 100 °C
참조
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of OrganoboronsChemistry - A European Journal, 2021, 27(4), 1297-1300,
합성회로 12
반응 조건
1.1 Reagents: Tetrabutylammonium iodide Solvents: Acetonitrile
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
참조
- Halodediazoniations of Dry Arenediazonium o-Benzenedisulfonimides in the Presence or Absence of an Electron Transfer Catalyst. Easy General Procedures To Prepare Aryl Chlorides, Bromides, and IodidesJournal of Organic Chemistry, 1999, 64(10), 3448-3453,
합성회로 13
반응 조건
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 24 - 72 h, 105 °C
참조
- Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira-Glaser cyclization sequenceBeilstein Journal of Organic Chemistry, 2011, 7, 1499-1503,
합성회로 14
반응 조건
1.1 Reagents: Potassium carbonate , Iodine Solvents: Acetonitrile ; 9 h, 80 °C
참조
- Metal-free iodination of arylboronic acids and the synthesis of biaryl derivativesSynlett, 2014, 25(7), 995-1000,
합성회로 15
반응 조건
1.1 Reagents: Zinc Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , N,N′-(1,2-Dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; 20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ; 10 min, 0 °C
1.4 Reagents: Sodium sulfite , Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ; 10 min, 0 °C
1.4 Reagents: Sodium sulfite , Ammonium chloride Solvents: Water
참조
- Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl SulfonatesChemistry - A European Journal, 2020, 26(1), 176-180,
합성회로 16
반응 조건
1.1 Reagents: Chloramine-T , Sodium iodide Solvents: Tetrahydrofuran , Water ; 10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- A facile synthesis of aryl iodides via potassium aryltrifluoroboratesTetrahedron Letters, 2004, 45(2), 343-345,
합성회로 17
반응 조건
1.1 Reagents: Potassium iodide , Potassium bromate Catalysts: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, 80 °C
참조
- A convenient procedure for the iodination of arenesJournal of Chemical Research, 2006, (9), 575-576,
합성회로 18
1-Iodonaphthalene Raw materials
- Potassium (1-naphthalene)trifluoroborate
- Naphthalene,1-(trimethylsilyl)-
- Triethyl-1-naphthalenylgermane
- 1-Naphthylboronic acid
- 1-Naphthalenediazonium
- 1-Bromonaphthalene
- Sulfamic acid, N,N-dimethyl-, 1-naphthalenyl ester
- 1-Naphthylhydrazine
1-Iodonaphthalene Preparation Products
1-Iodonaphthalene 공급 업체
atkchemica
골드 회원
(CAS:90-14-2)1-Iodonaphthalene
주문 번호:CL10998
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:31
가격 ($):discuss personally
1-Iodonaphthalene 관련 문헌
-
Tuan T. Dang,Yinghuai Zhu,Subhash C. Ghosh,Anqi Chen,Christina L. L. Chai,Abdul M. Seayad Chem. Commun. 2012 48 1805
-
B. Cornelio,A. R. Saunders,W. A. Solomonsz,M. Laronze-Cochard,A. Fontana,J. Sapi,A. N. Khlobystov,G. A. Rance J. Mater. Chem. A 2015 3 3918
-
Jeehyun Yang,Mica C. Smith,Matthew B. Prendergast,Te-Chun Chu,William H. Green Phys. Chem. Chem. Phys. 2021 23 14325
-
4. Efficient synthesis of protected β-phenylethylamines, enantiomerically pure protected β-phenyl-α-benzylethylamines and β-phenyl-α-isopropylethylamines using organozinc chemistryChristopher Hunter,Richard F. W. Jackson,Harshad K. Rami J. Chem. Soc. Perkin Trans. 1 2000 219
-
Raul Montero,Alvaro Peralta Conde,Asier Longarte,Fernando Casta?o,Maria E. Corrales,Rebeca de Nalda,Luis Ba?ares Phys. Chem. Chem. Phys. 2010 12 7988
90-14-2 (1-Iodonaphthalene) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:90-14-2)1-Iodonaphthalene

순결:99%
재다:500g
가격 ($):175.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-14-2)1-Iodonaphthalene

순결:98%
재다:Company Customization
가격 ($):문의